molecular formula C13H19NO2 B13489638 Ethyl 2-amino-5-phenylpentanoate

Ethyl 2-amino-5-phenylpentanoate

Katalognummer: B13489638
Molekulargewicht: 221.29 g/mol
InChI-Schlüssel: CURLCEALMUDCBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-amino-5-phenylpentanoate is an organic compound that belongs to the class of amino esters It is characterized by the presence of an ethyl ester group, an amino group, and a phenyl group attached to a pentanoate backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-5-phenylpentanoate can be synthesized through several methods. One common approach involves the alkylation of a primary amine with an appropriate ester. For example, the reaction between ethyl 2-bromo-5-phenylpentanoate and ammonia or a primary amine under basic conditions can yield the desired product . Another method involves the reductive amination of a keto ester with an amine, followed by esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale alkylation reactions using excess ammonia or primary amines to ensure high yields. The reaction conditions are optimized to minimize side reactions and maximize the purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-amino-5-phenylpentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Ethyl 2-amino-5-phenylpentanoate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of ethyl 2-amino-5-phenylpentanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing the active amino acid derivative, which can interact with enzymes and receptors in biological systems .

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-amino-5-phenylpentanoate can be compared with other similar compounds such as:

These compounds share similar chemical properties but differ in their physical properties and reactivity due to variations in their carbon chain length and ester groups.

Eigenschaften

Molekularformel

C13H19NO2

Molekulargewicht

221.29 g/mol

IUPAC-Name

ethyl 2-amino-5-phenylpentanoate

InChI

InChI=1S/C13H19NO2/c1-2-16-13(15)12(14)10-6-9-11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10,14H2,1H3

InChI-Schlüssel

CURLCEALMUDCBW-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(CCCC1=CC=CC=C1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.